REACTION_CXSMILES
|
C[Mg+].[Br-].[NH:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5]1.[Cl:13][C:14]1[N:19]=[C:18](Cl)[C:17]([Cl:21])=[CH:16][N:15]=1.C(O)(=O)C>C1COCC1.O>[Cl:13][C:14]1[N:19]=[C:18]([C:6]2[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[NH:4][CH:5]=2)[C:17]([Cl:21])=[CH:16][N:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)Cl
|
Name
|
|
Quantity
|
634 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
1 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
The solution was then stirred at 0-2° C. for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in a yellow solution
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
STIRRING
|
Details
|
the solution was stirred at r.t. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
resulting in a red solution
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 60° C.
|
Type
|
STIRRING
|
Details
|
stirred at 60° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to r.t.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 minutes at 60° C.
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
resulting in a bi-phasic solution
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
ADDITION
|
Details
|
heptane (11 mL) was added to the organic solution
|
Type
|
CUSTOM
|
Details
|
resulting in the crystallisation of a solid
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with heptane (2 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)C1=CNC2=CC=CC=C12)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.015 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |